4-Hydroxymethyl Ambrisentan

Overview

Description

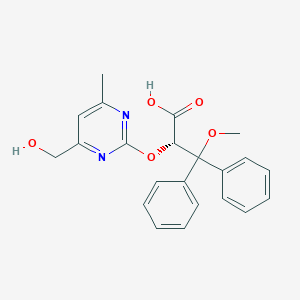

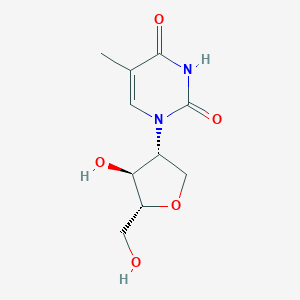

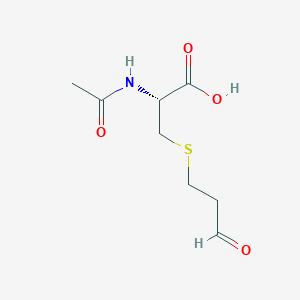

4-Hydroxymethyl Ambrisentan is a metabolite of Ambrisentan, an endothelin receptor antagonist primarily used in the treatment of pulmonary arterial hypertension. This compound is characterized by its chemical formula C22H22N2O5 and is known for its role in the metabolic pathway of Ambrisentan .

Mechanism of Action

Target of Action

4-Hydroxymethyl Ambrisentan is a metabolite of Ambrisentan . Ambrisentan is an orally active, highly selective endothelin type A (ET A) receptor antagonist . The ET A receptor is one of the primary targets of this compound .

Mode of Action

Endothelin-1 (ET-1) is an endogenous peptide that acts on the endothelin type A (ET A) and endothelin type B (ET B) receptors in vascular smooth muscle and endothelium . ET A-mediated actions include vasoconstriction and cell proliferation, whereas ET B predominantly mediates vasodilation, anti-proliferation, and ET-1 clearance . As an endothelin receptor antagonist, Ambrisentan prevents endogenous endothelin peptide from constricting the muscles in blood vessels, allowing them to relax and permit a reduction in blood pressure .

Biochemical Pathways

Ambrisentan is metabolized primarily by uridine 5’-diphosphate glucuronosyltransferases (UGTs) 1A9S, 2B7S,1A3S to form ambrisentan glucuronide . Ambrisentan is also metabolized to a lesser extent by CYP3A4, CYP3A5 and CYP2C19 to form this compound which is further glucuronidated to this compound glucuronide .

Pharmacokinetics

The steady-state pharmacokinetics of ambrisentan and its oxidative metabolite this compound were determined in the absence and presence of repeated administration of rifampicin . Approximately 22% of the administered dose is recovered in the urine following oral administration with 3.3% being unchanged ambrisentan .

Result of Action

As an endothelin receptor antagonist, Ambrisentan prevents endogenous endothelin peptide from constricting the muscles in blood vessels, allowing them to relax and permit a reduction in blood pressure . This results in a significant reduction in mean pulmonary artery pressure .

Biochemical Analysis

Biochemical Properties

4-Hydroxymethyl Ambrisentan interacts with various enzymes and proteins. It is primarily metabolized by uridine 5’-diphosphate glucuronosyltransferases (UGTs) 1A9S, 2B7S,1A3S to form ambrisentan glucuronide . It is also metabolized to a lesser extent by CYP3A4, CYP3A5, and CYP2C19 .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. For instance, it has been shown to inhibit both spontaneous and induced migration/invasion capacity of different tumor cells .

Molecular Mechanism

The molecular mechanism of this compound involves its interactions with biomolecules at the molecular level. As a derivative of Ambrisentan, it likely shares its mechanism of action. Ambrisentan prevents endogenous endothelin peptide from constricting the muscles in blood vessels, allowing them to relax and permit a reduction in blood pressure .

Temporal Effects in Laboratory Settings

The parent compound Ambrisentan has been shown to have stable effects over time, with beneficial effects on exercise capacity, WHO functional class, and Borg dyspnoea scores seen at 12 weeks being maintained at 48 weeks .

Dosage Effects in Animal Models

Studies on Ambrisentan have shown that it significantly reduced mean pulmonary artery pressure after 12 weeks of administration at doses of 1–10 mg once daily .

Metabolic Pathways

This compound is involved in several metabolic pathways. It is metabolized primarily by UGTs 1A9S, 2B7S,1A3S to form ambrisentan glucuronide . It is also metabolized to a lesser extent by CYP3A4, CYP3A5, and CYP2C19 .

Transport and Distribution

Ambrisentan is known to be highly bound to plasma proteins (99%) .

Preparation Methods

The synthesis of 4-Hydroxymethyl Ambrisentan involves the metabolic conversion of Ambrisentan. Ambrisentan is metabolized by cytochrome P450 enzymes, specifically CYP3A4, CYP3A5, and CYP2C19, to form this compound . This metabolite is further glucuronidated to form this compound glucuronide .

the synthesis of Ambrisentan itself involves complex organic reactions, including the use of pyrimidine derivatives and diphenylpropanoic acid .

Chemical Reactions Analysis

4-Hydroxymethyl Ambrisentan undergoes several chemical reactions, including:

Glucuronidation: This reaction involves the addition of glucuronic acid to this compound, forming this compound glucuronide.

Oxidation and Reduction: As a metabolite, it can undergo further oxidation or reduction reactions depending on the enzymatic environment.

Common reagents and conditions used in these reactions include cytochrome P450 enzymes for oxidation and UDP-glucuronosyltransferases for glucuronidation . The major product formed from these reactions is this compound glucuronide .

Scientific Research Applications

4-Hydroxymethyl Ambrisentan has several scientific research applications:

Comparison with Similar Compounds

4-Hydroxymethyl Ambrisentan can be compared with other metabolites of endothelin receptor antagonists, such as:

The uniqueness of this compound lies in its specific metabolic pathway and its role in the pharmacokinetics of Ambrisentan .

Properties

IUPAC Name |

(2S)-2-[4-(hydroxymethyl)-6-methylpyrimidin-2-yl]oxy-3-methoxy-3,3-diphenylpropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H22N2O5/c1-15-13-18(14-25)24-21(23-15)29-19(20(26)27)22(28-2,16-9-5-3-6-10-16)17-11-7-4-8-12-17/h3-13,19,25H,14H2,1-2H3,(H,26,27)/t19-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PDUAYPFMBRYSNN-LJQANCHMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=N1)OC(C(=O)O)C(C2=CC=CC=C2)(C3=CC=CC=C3)OC)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=NC(=N1)O[C@H](C(=O)O)C(C2=CC=CC=C2)(C3=CC=CC=C3)OC)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H22N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

394.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1106685-66-8 | |

| Record name | 4-Hydroxymethyl ambrisentan | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1106685668 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-HYDROXYMETHYL AMBRISENTAN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q55T0406HK | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Q1: What is the relationship between Ambrisentan and 4-Hydroxymethyl Ambrisentan?

A1: this compound is the major metabolite of Ambrisentan, an endothelin type A (ETA)-selective receptor antagonist used to treat pulmonary arterial hypertension (PAH) []. Ambrisentan is primarily metabolized by glucuronidation, but it also undergoes oxidative metabolism by the cytochrome P450 enzyme CYP3A4 to form this compound [].

Q2: Does the co-administration of Ambrisentan with strong CYP3A4 inhibitors, such as Ketoconazole, significantly impact the pharmacokinetics of this compound?

A2: Research indicates that while Ketoconazole, a potent CYP3A4 inhibitor, increases Ambrisentan exposure, it moderately decreases the exposure of this compound []. This suggests that inhibiting CYP3A4-mediated metabolism might not lead to a proportional increase in this compound levels.

Q3: Are there known interactions between Ambrisentan and herbal medicines that could affect this compound levels?

A3: A study investigating the herb-drug interaction between Ambrisentan and Shikonin, a compound found in the roots of Lithospermum erythrorhizon, revealed that Shikonin could inhibit the metabolism of Ambrisentan, leading to increased Ambrisentan and decreased this compound exposure in rats []. This finding highlights the potential for herb-drug interactions to impact the pharmacokinetic profile of Ambrisentan and its metabolite.

Q4: Does the co-administration of Ambrisentan with other drugs used for PAH, such as Tadalafil, lead to significant pharmacokinetic interactions?

A4: A study investigating the pharmacokinetic interaction between Ambrisentan and Tadalafil, a phosphodiesterase type 5 (PDE-5) inhibitor, in healthy volunteers found no clinically relevant changes in the pharmacokinetic profiles of either drug when co-administered []. This suggests that dose adjustments may not be necessary when these two drugs are used together for PAH treatment.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(1R,2S,5R)-2-propan-2-yl-8-oxabicyclo[3.2.1]oct-6-en-3-one](/img/structure/B128929.png)